molecular formula C28H30Cl2N10Na2O10S2 B14157141 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt CAS No. 4028-32-4

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt

Cat. No.: B14157141
CAS No.: 4028-32-4
M. Wt: 847.6 g/mol
InChI Key: HAHRMQHHDYEVCF-SEPHDYHBSA-L
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt is a complex organic compound known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazine rings, making it a versatile chemical with multiple functionalities.

Properties

CAS No.

4028-32-4

Molecular Formula

C28H30Cl2N10Na2O10S2

Molecular Weight

847.6 g/mol

IUPAC Name

disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H32Cl2N10O10S2.2Na/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;;/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);;/q;2*+1/p-2/b2-1+;;

InChI Key

HAHRMQHHDYEVCF-SEPHDYHBSA-L

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt involves several steps The process typically starts with the sulfonation of benzene to form benzenesulfonic acidThe final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves the use of concentrated sulfuric acid for sulfonation and various organic solvents for the subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various organic solvents for the substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid and amine derivatives, which have applications in different fields such as dye manufacturing and pharmaceuticals .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups allow it to act as a strong acid, facilitating proton transfer reactions. The triazine rings enable it to participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, disodium salt lies in its combination of sulfonic acid groups and triazine rings, which provide it with a wide range of chemical reactivity and applications. This dual functionality makes it a valuable compound in various fields of research and industry .

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